Benzyl chloride

Catalog No.
S602169
CAS No.
100-44-7
M.F
C7H7Cl
C6H5CH2Cl
C7H7Cl
M. Wt
126.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloride

CAS Number

100-44-7

Product Name

Benzyl chloride

IUPAC Name

chloromethylbenzene

Molecular Formula

C7H7Cl
C6H5CH2Cl
C7H7Cl

Molecular Weight

126.58 g/mol

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KCXMKQUNVWSEMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCl

solubility

Reaction (NTP, 1992)
0.00 M
In water, 525 mg/L at 25 °C
Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride
Miscible in most organic solvents
Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%)
Solubility in water, g/100ml:
0.05%

Synonyms

6-(Chloromethyl)benzene; α-Chlorotoluene; 1-Chloromethylbenzene; Benzyl Chloride; Chlorophenylmethane; NSC 8043; Phenylmethyl Chloride; Tolyl Chloride; BnClω-Chlorotoluene;

Canonical SMILES

C1=CC=C(C=C1)CCl

The exact mass of the compound Benzyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reaction (ntp, 1992)0.00 min water, 525 mg/l at 25 °cmiscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloridemiscible in most organic solventssoluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%)solubility in water, g/100ml:0.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8043. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. It belongs to the ontological category of benzyl chlorides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Corrosives, Mutagens, Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl chloride is a highly versatile, commodity-scale electrophilic alkylating agent widely utilized in the synthesis of benzyl ethers, esters, amines, and quaternary ammonium compounds. As a colorless liquid with a boiling point of 179 °C, it serves as the primary industrial precursor for benzalkonium chloride biocides and phase-transfer catalysts [1]. Compared to heavier benzyl halides, benzyl chloride offers an optimal balance of electrophilic reactivity and structural stability, making it the standard choice for bulk chemical manufacturing where both process mass intensity and raw material costs are critical procurement factors [2].

Substituting benzyl chloride with closely related analogs introduces severe process and economic inefficiencies. While benzyl bromide is significantly more reactive in SN2 displacements, it is substantially more expensive, acts as a more severe lachrymator, and generates more than twice the mass of halide waste per reaction, negatively impacting atom economy[1]. Conversely, utilizing benzyl alcohol as a greener alternative for benzylation requires either stoichiometric activating agents (such as thionyl chloride or Mitsunobu reagents) or specialized borrowing-hydrogen catalysts, which complicate the reaction matrix and prevent direct, single-step quaternization of amines [2]. Consequently, benzyl chloride remains the non-interchangeable standard for direct, cost-effective industrial benzylation.

Atom Economy and Halide Waste Reduction in Benzylation

In large-scale benzylation reactions, the choice of leaving group directly dictates the process mass intensity. Benzyl chloride utilizes a chloride leaving group (atomic mass 35.45 g/mol), whereas benzyl bromide relies on a bromide leaving group (atomic mass 79.90 g/mol) [1]. For every mole of benzylated product synthesized, the use of benzyl bromide generates 125% more halide waste by mass compared to benzyl chloride. This significant disparity in atom economy makes benzyl chloride the superior procurement choice for bulk manufacturing, where minimizing waste disposal costs and maximizing mass efficiency are critical [2].

Evidence DimensionLeaving group waste mass per mole of reaction
Target Compound Data35.45 g/mol (Chloride waste)
Comparator Or BaselineBenzyl bromide (79.90 g/mol Bromide waste)
Quantified Difference125% increase in halide waste mass when using benzyl bromide
ConditionsStandard SN2 benzylation or quaternization reactions

Maximizing atom economy reduces waste disposal volumes and improves the overall cost-efficiency of bulk pharmaceutical and surfactant manufacturing.

Single-Step Quaternization Efficiency for Biocide Manufacturing

The synthesis of quaternary ammonium biocides, such as benzalkonium chloride, requires an efficient electrophile to react with alkyldimethylamines. Benzyl chloride enables a direct, single-step quaternization, achieving >90-92% yields of fatty alkyl dimethyl benzyl ammonium chloride in standard solvents (e.g., acetone or ethanol) at 30-70 °C without the need for coupling agents[1]. In contrast, benzyl alcohol cannot directly quaternize tertiary amines; it requires prior halogenation or complex catalytic activation, rendering it unviable for single-step biocide production [2]. The ability to achieve >90% direct conversion solidifies benzyl chloride as the mandatory precursor for these industrial surfactants.

Evidence DimensionDirect quaternization yield
Target Compound Data>90-92% yield in a single step
Comparator Or BaselineBenzyl alcohol (0% direct quaternization yield without activation)
Quantified Difference>90% absolute yield advantage for single-step processing
ConditionsReaction with alkyldimethylamines (C12-C16) in organic solvents at 30-70 °C

Single-step high-yield quaternization eliminates intermediate processing, drastically lowering the manufacturing cost of critical biocides and phase-transfer catalysts.

Selectivity and Wurtz Coupling Avoidance in Organometallic Synthesis

When preparing benzylmagnesium halides for organometallic synthesis, the choice of benzyl halide is critical to minimizing side reactions. Benzyl chloride is highly preferred for the preparation of Grignard reagents because it reacts cleanly with magnesium. In contrast, the use of benzyl bromide under identical conditions is heavily prone to Wurtz-type homocoupling, rapidly forming 1,2-diphenylethane as a major byproduct [2]. This difference in reactivity means that benzyl chloride provides a significantly higher yield of the active Grignard reagent, making it the standard choice for downstream nucleophilic additions in pharmaceutical synthesis [1].

Evidence DimensionGrignard reagent preparation selectivity
Target Compound DataClean formation of benzylmagnesium chloride
Comparator Or BaselineBenzyl bromide (Significant formation of 1,2-diphenylethane byproduct)
Quantified DifferencePrevention of Wurtz homocoupling during magnesium insertion
ConditionsReaction with magnesium metal in ethereal solvents

High-fidelity Grignard reagent formation without homocoupling is essential for maximizing yields and purity in complex active pharmaceutical ingredient (API) synthesis.

Bulk Manufacturing of Quaternary Ammonium Biocides

Directly downstream of its high single-step quaternization efficiency, benzyl chloride is the mandatory precursor for synthesizing benzalkonium chloride and benzyltriethylammonium chloride. Its ability to react directly with tertiary amines without activating agents ensures cost-effective, high-yield production of these critical disinfectants and phase-transfer catalysts [1].

Phase-Transfer Catalyzed O-Alkylation in Fine Chemicals

Leveraging its controlled reactivity and high atom economy, benzyl chloride is the preferred benzylating agent for the O-alkylation of phenols and alcohols under phase-transfer catalysis (PTC). It provides near-quantitative conversion and high selectivity without the excessive halide waste associated with benzyl bromide, making it ideal for scalable pharmaceutical intermediate synthesis [2].

Preparation of Benzyl Grignard Reagents

Because it avoids the severe Wurtz-type homocoupling (1,2-diphenylethane formation) that plagues benzyl bromide, benzyl chloride is the standard procurement choice for generating benzylmagnesium chloride. This ensures high-purity organometallic reagents for subsequent nucleophilic addition reactions in complex organic synthesis[3].

Physical Description

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153°F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal.
DryPowder; Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless to slightly yellow liquid with a pungent, aromatic odor.

Color/Form

Colorless to slightly yellow liquid

XLogP3

2.3

Boiling Point

354 °F at 760 mm Hg (EPA, 1998)
179.0 °C
174 °C
179 °C
354°F

Flash Point

153 °F (EPA, 1998)
153 °F (67 °C) (closed cup)
74 °C (open cup)
67 °C c.c.
153°F

Vapor Density

4.4 (EPA, 1998) (Relative to Air)
4.36 (Air = 1)
Relative vapor density (air = 1): 4.4
4.4

Density

1.1 at 68 °F (EPA, 1998)
1.1004 g/cu cm at 20 °C
Relative density (water = 1): 1.1
1.10

LogP

2.3 (LogP)
log Kow = 2.30
2.3

Odor

Rather unpleasant, irritating odor
Pungent, aromatic odo

Melting Point

-54 to -45 °F (EPA, 1998)
-45.0 °C
-39.4 °C
~-43 °C
-38°F

UNII

83H19HW7K6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

1 mm Hg at 71.6 °F (EPA, 1998)
1.23 mmHg
1.23 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 120
1 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride.
Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide.
Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.

Other CAS

100-44-7
25168-05-2

Wikipedia

Benzyl chloride

Biological Half Life

Male Sprague Dawley rats were exposed to benzyl chloride vapor (1.05 mg/L) for 6 hr. ... The absorption half-life was 0.53 hr and the elimination half-life 1.12 hr. ...
In rats receiving (14)C-benzyl chloride in corn oil by gavage, the peak plasma level was reached after 30 min. The distribution half-life was 1.3 hr, while the elimination half-life was 58.5 hr.
... Male Sprague-Dawley-rats were fed single 50mg/kg doses of carbon-14 (C-14) tagged /benzyl chloride/ (BCl). ... half life was 1.3 hours, and elimination took 58.5 hours. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Corrosives, Mutagens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

By passing chlorine over boiling toluene until it has increased 38% in wt. The product is washed with water and separated by fractional distillation.
... Manufactured by the thermal or photochemical chlorination of toluene at 65-100 °C. At lower temperatures the amount of ring-chlorinated by-products is increased. The chlorination is usually carried to no more than about 50% toluene conversion in order to minimize the amount of benzal chloride formed. Once toluene is recycled and the overchlorinated products are removed by distillation, overall yield based on toluene is more than 90%. Various materials, including phosphorus pentachloride, have been reported to catalyze the side-chain chlorination. These compounds and others such as amides also reduce ring chlorination by complexing metallic impurities. ... In commercial practice, chlorination may be carried out either batchwise or continuously.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Flavor and Fragrance
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Benzene, (chloromethyl)-: ACTIVE
Nearly all uses and applications of benzyl chloride are related to reactions of the active halide substituent. More than two-thirds of benzyl chloride produced is used in the manufacture of benzyl butyl phthalate, a plasticizer used extensively in vinyl flooring and other flexible poly(vinyl chloride) uses such as food packaging.
Because of the limited number of producers and the dominant position of Monsanto, the USA International Trade Commission does not report production or sales of benzyl chloride.
Used in production of drugs of abuse.

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl chloride; Matrix: air; Detection Level: 1.0 ug/sample.
Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl chloride; Matrix: air; Detection Limit: not provided.
Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: benzyl chloride; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8021B; Procedure: gas chromatography with photoionization detector; Analyte: benzyl chloride; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for BENZYL CHLORIDE (7 total), please visit the HSDB record page.

Storage Conditions

Separated from food and feedstuffs and incompatible materials . Ventilation along the floor. Store only if stabilized.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Store away from oxidizing materials..
Should be closed in tightly closed containers in a cool, well-ventilated area away from sunlight, heat, moisture, active metals, oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. ... Drums must be equipped with self-closing valves, pressure vacuum bungs; and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled or stored in a manner that could create a potential fire or explosion hazard.

Stability Shelf Life

Stablity during transport: stable
Unstabilized benzyl chloride may violently decompose with the rupture of its container in the presence of copper, aluminum, iron, zinc, magnesium, & other catalysts.

Dates

Last modified: 08-15-2023
Putt et al. Small Molecule Activation of Procaspase-3 to Caspase-3 as a Personalized Anti-Cancer Strategy Nature Chemical Biology, doi: 10.1038/nchembio814, published online 27 August 2006 http://www.nature.com/naturechemicalbiology
Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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